Otssp167

説明

準備方法

合成経路と反応条件

MELK 阻害剤の合成には、多くの場合、複数段階の有機合成が必要となります。 OTSSP167 などの一般的な MELK 阻害剤は、アミド結合形成、環化、精製などの反応を複数段階経て合成されます . 反応条件は、通常、有機溶媒、触媒、制御された温度を用いて、高収率と高純度を達成します。

工業生産方法

MELK 阻害剤の工業生産には、実験室規模の合成方法のスケールアップが伴います。 これには、大規模生産のための反応条件の最適化、一貫した品質の確保、結晶化やクロマトグラフィーなどの精製技術の実施が含まれます .

化学反応の分析

反応の種類

MELK 阻害剤は、以下の化学反応を起こします。

酸化: MELK 阻害剤は、酸化されて対応する酸化物を形成することができます。

還元: 還元反応により、MELK 阻害剤を還元形に変換することができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな有機溶媒などがあります。 反応条件は、多くの場合、目的の生成物を得るために、制御された温度と pH レベルで行われます .

生成される主要な生成物

これらの反応から生成される主要な生成物には、MELK 阻害剤の酸化体、還元体、置換体が含まれます。 これらの誘導体は、さまざまな生物学的活性と特性を持つ可能性があります .

科学的研究の応用

MELK 阻害剤は、科学研究において幅広い用途があります。

化学: キナーゼ活性と酵素阻害の研究ツールとして使用されます。

生物学: 細胞生物学において、細胞周期の調節とアポトーシスの研究に用いられています。

作用機序

MELK 阻害剤は、MELK 酵素の活性部位に結合することにより効果を発揮し、キナーゼ活性を阻害します。 この阻害は、下流の標的のリン酸化を阻害し、癌細胞において細胞周期停止とアポトーシスを引き起こします . 関与する分子標的と経路には、PPARγ シグナル伝達軸とサイクリンなどの細胞周期タンパク質の調節などがあります .

類似化合物との比較

類似化合物

サイクリン依存性キナーゼ (CDK) 阻害剤: 細胞周期の調節に関与する CDK を標的とする。

オーロラキナーゼ阻害剤: 有糸分裂に役割を果たすオーロラキナーゼを標的とする。

チェックポイントキナーゼ阻害剤: DNA 損傷応答に関与するチェックポイントキナーゼを標的とする.

独自性

MELK 阻害剤は、特定の悪性腫瘍で高度に発現している MELK 酵素を特異的に標的とする能力において独自です。 この特異性は、MELK 阻害剤を標的癌治療の有望な候補とし、有効性と副作用の軽減という点で、他のキナーゼ阻害剤よりも有利である可能性があります .

生物活性

OTSSP167 is a potent small molecule inhibitor primarily targeting maternal embryonic leucine zipper kinase (MELK), which is implicated in various cancers. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cell proliferation, and potential therapeutic applications, supported by data tables and case studies.

This compound has been characterized as a selective inhibitor of MELK, with an IC50 value of approximately 0.41 nM in vitro . In addition to inhibiting MELK, this compound exhibits off-target effects against other kinases, notably Aurora B, BUB1, and Haspin. These off-target activities contribute to its overall biological effects, particularly in disrupting mitotic processes:

- Mitotic Checkpoint Disruption : this compound abrogates the mitotic checkpoint by disrupting the assembly of the mitotic checkpoint complex (MCC) and inhibiting the anaphase-promoting complex/cyclosome (APC/C) activity. This results in premature exit from mitosis without proper chromosome alignment .

- Cell Cycle Arrest : The compound induces G2/M phase arrest by modulating key cell cycle regulators such as Cyclin B1 and Cdc2 while increasing p21 levels .

In Vitro and In Vivo Studies

Numerous studies have demonstrated the efficacy of this compound across various cancer models. Below are summarized findings from selected research:

Case Studies

- Lymphoma Models : A study highlighted that this compound not only inhibited MELK but also sensitized lymphoma cells to Bcl-2 inhibitors like venetoclax, indicating a potential combinatorial therapeutic strategy . In vivo experiments showed that treatment with this compound significantly extended survival in mice bearing A20 lymphoma.

- Glioblastoma Research : Another investigation focused on glioblastoma stem cells (GSCs), demonstrating that this compound effectively inhibited their proliferation and self-renewal capabilities by blocking FOXM1 signaling pathways . This suggests that this compound could be a promising candidate for treating aggressive brain tumors.

- Clinical Trials : this compound is currently undergoing Phase I clinical trials for various solid tumors and hematological malignancies, showcasing its potential as a novel therapeutic agent in oncology .

特性

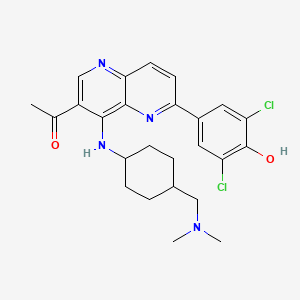

IUPAC Name |

1-[6-(3,5-dichloro-4-hydroxyphenyl)-4-[[4-[(dimethylamino)methyl]cyclohexyl]amino]-1,5-naphthyridin-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28Cl2N4O2/c1-14(32)18-12-28-22-9-8-21(16-10-19(26)25(33)20(27)11-16)30-24(22)23(18)29-17-6-4-15(5-7-17)13-31(2)3/h8-12,15,17,33H,4-7,13H2,1-3H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZYXHCYPUVGAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C2C=CC(=NC2=C1NC3CCC(CC3)CN(C)C)C4=CC(=C(C(=C4)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90856134 | |

| Record name | 1-(6-(3,5-Dichloro-4-hydroxyphenyl)-4-((trans-4-((dimethylamino)methyl)cyclohexyl)amino)-1,5-naphthyridin-3-yl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431697-89-0 | |

| Record name | OTS-167 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1431697890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(6-(3,5-Dichloro-4-hydroxyphenyl)-4-((trans-4-((dimethylamino)methyl)cyclohexyl)amino)-1,5-naphthyridin-3-yl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OTS-167 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY778IXU5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary target of OTSSP167 and how does its inhibition affect cancer cells?

A1: this compound is a small molecule inhibitor that primarily targets Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase often overexpressed in various cancers [, , , ]. Inhibiting MELK with this compound leads to several downstream effects in cancer cells, including:

- Reduced proliferation: this compound inhibits cancer cell growth and proliferation in vitro and in vivo, likely by disrupting cell cycle progression. [, , , , , ]

- Induced apoptosis: this compound triggers programmed cell death (apoptosis) in various cancer cells, contributing to its antitumor activity. [, , , , ]

- Impaired migration and invasion: this compound hampers the ability of cancer cells to migrate and invade surrounding tissues, potentially limiting metastasis. [, ]

- Downregulation of key signaling pathways: this compound influences signaling pathways involved in cell survival, proliferation, and drug resistance, such as the PI3K/Akt/mTOR and JAK2/STAT3 pathways. [, ]

- Synergistic effects with other therapies: Combining this compound with existing chemotherapeutic agents shows promising synergistic effects, potentially enhancing treatment efficacy. [, , , , , ]

Q2: Are there concerns about the specificity of this compound for MELK?

A2: While initially considered a selective MELK inhibitor, recent studies suggest that this compound may exert off-target effects and exhibit activity against other kinases [, , ]. For instance, this compound has demonstrated activity against Aurora B kinase, BUB1, and Haspin kinases []. This highlights the importance of careful interpretation of experimental results using this compound and the need for further development of highly selective MELK inhibitors.

Q3: How does MELK inhibition with this compound impact the cell cycle?

A3: this compound treatment induces cell cycle arrest primarily at the G2/M phase in various cancer cell lines [, , ]. This arrest is associated with:

- Downregulation of cell cycle regulators: this compound treatment reduces the expression of proteins crucial for G2/M transition, including Cyclin B1 and Cdc2 [].

- Activation of cell cycle checkpoints: MELK inhibition may trigger cell cycle checkpoints, leading to transient arrest and potentially providing an opportunity for DNA damage repair. []

Q4: What are the implications of this compound's effect on the blood-brain barrier (BBB) penetration?

A4: this compound exhibits limited penetration across the BBB due to its recognition by efflux transporters like MDR1 and BCRP [, ]. This limited penetration poses a challenge for treating central nervous system (CNS) malignancies like diffuse intrinsic pontine glioma (DIPG) [, ]. Strategies to bypass or modulate the BBB are crucial to enhance the therapeutic efficacy of this compound in CNS cancers.

Q5: Beyond its anti-cancer effects, what other biological activities of this compound have been reported?

A5: Emerging research suggests that this compound might influence other cellular processes:

- Inhibition of protein translation: this compound appears to interfere with protein synthesis machinery, impacting processes like de novo protein synthesis [].

- Modulation of microtubule dynamics: Studies indicate that this compound might affect microtubule organization and stability, potentially contributing to its effects on cell division and other cellular functions [].

Q6: What is the current status of this compound in clinical development?

A6: this compound has entered phase I/II clinical trials for acute myeloid leukemia and breast cancer []. Further clinical investigation is warranted to determine its safety, efficacy, and optimal use in various cancer types.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。